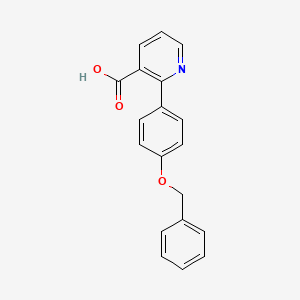

2-(4-Benzyloxyphenyl)nicotinic acid

Description

Historical Context and Significance of Nicotinic Acid Scaffold in Pharmaceutical Research

The journey of nicotinic acid began in 1867 with its synthesis through the oxidation of nicotine. nih.gov For decades, it was primarily used in applications like photography, with its biological significance remaining unknown. nih.gov This changed in 1937 when American biochemist Conrad Arnold Elvehjem identified nicotinic acid as the "pellagra-preventative" factor, a cure for the debilitating disease pellagra which was rampant in populations with corn-based diets. nih.govnih.gov This discovery cemented its status as an essential vitamin, leading to the fortification of grain products to prevent deficiency. nih.gov

The pharmaceutical significance of nicotinic acid expanded dramatically in 1955 when Rudolf Altschul and his colleagues discovered that high doses of the compound could lower cholesterol levels. nih.govnih.gov This finding established nicotinic acid as the first-ever lipid-lowering drug, predating the introduction of statins by several decades. nih.gov Its ability to favorably modulate a wide range of blood lipids—reducing low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while significantly increasing high-density lipoprotein (HDL)—has earned it the description of a broad-spectrum lipid drug. nih.gov

The therapeutic potential of the nicotinic acid scaffold spurred extensive research into its derivatives. A primary motivation for this research was to mitigate the common side effect of flushing, a harmless but unpleasant cutaneous vasodilation, associated with high-dose nicotinic acid therapy. nih.gov This has led to the development of numerous derivatives with modified pharmacokinetic and pharmacodynamic profiles. Beyond lipid modification, researchers have explored the nicotinic acid scaffold for a variety of other therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents. researchgate.netresearchgate.net The discovery of a specific G protein-coupled receptor for nicotinic acid, GPR109A, has further illuminated the mechanisms of its action and opened new avenues for designing targeted therapies. nih.gov

Overview of 2-(4-Benzyloxyphenyl)nicotinic Acid within the Nicotinic Acid Derivative Landscape

This compound is a heterocyclic compound that belongs to the class of 2-arylnicotinic acids. Structurally, it features a nicotinic acid core substituted at the 2-position with a phenyl ring, which is in turn connected to a benzyl (B1604629) group through an ether linkage at the 4-position.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structure places it within a class of compounds that has been investigated for various therapeutic effects. The general structure of 2-arylnicotinic acids has been explored for its potential as anti-inflammatory and analgesic agents. nih.gov For instance, a series of 2-substituted phenyl derivatives of nicotinic acid demonstrated significant analgesic and anti-inflammatory activities, with some compounds showing efficacy comparable to the established drug mefenamic acid. nih.gov

The presence of the 4-benzyloxy substituent on the phenyl ring is a key feature. The benzyloxy group provides a larger, lipophilic moiety which can influence the compound's interaction with biological targets. In medicinal chemistry, such modifications are often made to enhance binding affinity to target receptors or enzymes, alter solubility, and modify metabolic stability. While direct evidence is lacking for this specific molecule, it is plausible that the this compound scaffold could be a subject of interest in the discovery of novel therapeutic agents, potentially in the realm of inflammation or pain management.

Detailed Research Findings

Due to the limited specific research on this compound, this section presents data on related nicotinic acid derivatives to provide a contextual understanding of the potential areas of interest for this compound class.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(4-benzyloxyphenyl)pyridine-3-carboxylic acid |

| Molecular Formula | C₁₉H₁₅NO₃ |

| Molecular Weight | 305.33 g/mol |

| CAS Number | 1261936-08-6 |

This table presents the basic chemical properties of the title compound.

Table 2: Biological Activities of Structurally Related 2-Substituted Nicotinic Acid Derivatives

| Compound Structure | Derivative Class | Observed Biological Activity | Reference |

| 2-Substituted Phenyl Nicotinic Acid | Analgesic and Anti-inflammatory | nih.gov | |

| 2-Phenoxynicotinic Acid Hydrazide | Analgesic and Anti-inflammatory (COX-1 Inhibition) | nih.gov |

This table showcases the reported biological activities of nicotinic acid derivatives that are structurally related to this compound, highlighting the potential therapeutic areas for this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-7-4-12-20-18(17)15-8-10-16(11-9-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXAMZXLLKXIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688435 | |

| Record name | 2-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-08-6 | |

| Record name | 2-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Benzyloxyphenyl Nicotinic Acid and Analogues

Retrosynthetic Analysis of 2-(4-Benzyloxyphenyl)nicotinic Acid

A logical retrosynthetic analysis of this compound identifies two primary disconnection points, leading to two main synthetic strategies: the Suzuki coupling and the Ullmann condensation.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (Suzuki Coupling Approach): The primary disconnection is at the C2-aryl bond, cleaving the molecule into a nicotinic acid synthon and a benzyloxyphenyl synthon. This suggests a palladium-catalyzed Suzuki cross-coupling reaction. The key precursors would be a 2-halonicotinic acid derivative (such as 2-chloronicotinic acid) and 4-benzyloxyphenylboronic acid.

Disconnection B (Ullmann Condensation Approach): Alternatively, the same C2-aryl bond can be disconnected to suggest a copper-catalyzed Ullmann condensation. This pathway would involve the coupling of a 2-halonicotinic acid with 4-benzyloxyphenol.

Multistep Synthetic Pathways for this compound Construction

The construction of this compound is a multistep process that requires the careful synthesis of key intermediates followed by a strategic coupling reaction.

Synthesis of Key Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of crucial building blocks.

2-Chloronicotinic Acid: A common precursor for the coupling reactions is 2-chloronicotinic acid. This intermediate can be synthesized from nicotinic acid through a two-step process involving the formation of nicotinic acid N-oxide, followed by chlorination with an agent like phosphorus oxychloride (POCl₃).

Nicotinoyl Chloride and Hydrazide Precursors: For certain derivatizations, nicotinoyl chloride is a valuable intermediate. It can be prepared by treating nicotinic acid with thionyl chloride (SOCl₂). Subsequently, reacting nicotinoyl chloride with hydrazine (B178648) hydrate (B1144303) can yield nicotinic acid hydrazide, a precursor for synthesizing various heterocyclic derivatives. researchgate.net

4-Benzyloxyphenylboronic Acid (for Suzuki Coupling): This intermediate is typically prepared from 4-bromophenol. The synthesis involves the protection of the hydroxyl group as a benzyl (B1604629) ether using benzyl bromide in the presence of a base. The resulting 1-benzyloxy-4-bromobenzene can then be converted to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup.

4-Benzyloxyphenol (for Ullmann Condensation): This intermediate can be synthesized by the direct benzylation of hydroquinone (B1673460) (1,4-dihydroxybenzene) under controlled conditions to achieve mono-benzylation.

Strategic Coupling and Condensation Reactions for Introducing the Benzyloxyphenyl Moiety

The core of the synthesis lies in the formation of the biaryl linkage between the pyridine (B92270) and the phenyl rings.

Suzuki Coupling: This is a widely used method for forming carbon-carbon bonds. The reaction involves the palladium-catalyzed coupling of 2-chloronicotinic acid with 4-benzyloxyphenylboronic acid. A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and purity.

| Reaction | Catalyst/Reagents | Solvent | Temperature | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 80-100 °C | General Protocol |

Ullmann Condensation: This classical method involves the copper-catalyzed reaction between 2-chloronicotinic acid and 4-benzyloxyphenol. While effective, this reaction often requires higher temperatures compared to the Suzuki coupling.

| Reaction | Catalyst/Reagents | Solvent | Temperature | Reference |

| Ullmann Condensation | CuI, K₂CO₃ | DMF or NMP | 120-150 °C | General Protocol |

Optimization of Reaction Conditions and Isolation Procedures

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature. For instance, in Suzuki couplings, the use of bulky, electron-rich phosphine (B1218219) ligands can improve the catalytic activity for challenging substrates like 2-chloronicotinic acid.

The isolation and purification of this compound typically involves the following steps:

Quenching the reaction: The reaction mixture is cooled and quenched with water or an acidic solution.

Extraction: The product is extracted into an organic solvent.

Purification: The crude product is often purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system. For acidic compounds, techniques like fast centrifugal partition chromatography can also be employed for efficient purification. nih.gov

Design and Synthesis of Chemically Related Analogues and Derivatives

The nicotinic acid scaffold serves as a versatile platform for the design and synthesis of a wide array of analogues with potentially interesting biological or material properties.

Scaffold Modification Strategies

Several strategies can be employed to modify the core structure of this compound:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into various functional groups such as esters, amides, or hydrazides. For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions. Amide formation can be accomplished by activating the carboxylic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacting it with an amine.

Substitution on the Pyridine Ring: Further functionalization of the pyridine ring can be achieved through various electrophilic or nucleophilic substitution reactions, depending on the existing substituents.

Variation of the Aryl Moiety: The benzyloxyphenyl group can be replaced with other substituted aryl or heteroaryl groups. This can be achieved by using different boronic acids in the Suzuki coupling reaction or different phenols in the Ullmann condensation. This allows for the exploration of a wide chemical space and the fine-tuning of the molecule's properties.

These synthetic strategies provide a robust framework for the generation of a diverse library of 2-arylnicotinic acid derivatives for further scientific investigation.

Substituent Variation Approaches on the Phenyl and Pyridine Rings

The strategic introduction of various substituents onto the phenyl and pyridine rings of the 2-arylnicotinic acid framework is crucial for developing analogues with desired characteristics. The Suzuki-Miyaura coupling is a highly adaptable method for this purpose, typically involving the reaction of a substituted 2-halonicotinic acid derivative with a substituted phenylboronic acid. The nature and position of these substituents can significantly influence the reaction's efficiency and yield.

Substituent Effects on the Phenyl Ring:

The electronic properties of the substituents on the phenylboronic acid play a critical role in the outcome of the Suzuki coupling. Generally, electron-donating groups (EDGs) on the arylboronic acid are beneficial for the reaction, leading to higher yields. google.com Conversely, strong electron-withdrawing groups (EWGs) can be unfavorable for the reaction. google.com This is because electron-donating groups increase the nucleophilicity of the arylboronic acid, facilitating the transmetalation step in the catalytic cycle.

For the synthesis of this compound, the key intermediate is 4-benzyloxyphenylboronic acid. The benzyloxy group is considered an electron-donating group, which favors the Suzuki coupling reaction. Variations on this phenyl ring can be achieved by using appropriately substituted phenylboronic acids. For instance, introducing additional alkyl, alkoxy, or halogen groups to the 4-benzyloxyphenylboronic acid precursor allows for the synthesis of a diverse library of analogues.

Below is a representative table illustrating the effect of substituents on the phenylboronic acid in Suzuki coupling reactions with 2-chloropyridine (B119429) derivatives. While not all examples are for nicotinic acid itself, they provide insight into the electronic effects of the substituents.

| Arylboronic Acid Substituent (R) | Pyridine Partner | Catalyst/Conditions | Yield (%) | Reference |

| 4-OCH₃ | 2-Chloropyridine | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C | 95 | researchgate.net |

| 4-CH₃ | 2-Chloropyridine | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C | 92 | researchgate.net |

| H | 2-Chloropyridine | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C | 88 | researchgate.net |

| 4-F | 2-Chloropyridine | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C | 85 | researchgate.net |

| 4-CF₃ | 2-Chloropyridine | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C | 78 | researchgate.net |

| 3-NO₂ | 2-Chloropyridine | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C | 65 | researchgate.net |

This table is a representative example based on available literature for Suzuki coupling of substituted arylboronic acids with 2-chloropyridines to illustrate general substituent effects.

Substituent Effects on the Pyridine Ring:

Modifications to the pyridine ring are typically achieved by starting with a pre-functionalized nicotinic acid derivative. The most common starting materials are 2-chloronicotinic acid or 2-bromonicotinic acid, as the halogen at the 2-position is crucial for the Suzuki coupling. The reactivity order for the halide is generally I > Br > Cl. hkbu.edu.hk

Introducing substituents on the pyridine ring can modulate the electronic properties of the coupling partner. For instance, the synthesis of 6-aryl-2-chloronicotinic acids has been achieved through regioselective Suzuki coupling of 2,6-dichloronicotinic acid. researchgate.net The presence of an additional chloro group can influence the reactivity and selectivity of the coupling reaction. Similarly, other groups like methyl or amino can be introduced to the pyridine backbone to create a variety of analogues. researchgate.netnih.gov

The following table demonstrates the synthesis of various 2-arylnicotinic acid analogues with substituents on the pyridine ring.

| Pyridine Substituent | Arylboronic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |

| 6-Chloro | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 2-Phenyl-6-chloronicotinic acid | 85 | researchgate.net |

| 6-Methyl | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 100°C | 2-Phenyl-6-methylnicotinic acid | 78 | researchgate.net |

| 5-Nitro | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₃PO₄, Toluene, 110°C | 5-Nitro-2-phenylnicotinic acid | 72 | researchgate.net |

| None (from 2-chloronicotinic acid) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 2-(4-Methoxyphenyl)nicotinic acid | 91 | nih.gov |

| None (from 2-chloronicotinic acid) | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 2-(4-(Trifluoromethyl)phenyl)nicotinic acid | 82 | nih.gov |

This table compiles data from various sources to illustrate the synthesis of nicotinic acid analogues with different substituents on the pyridine and phenyl rings.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data on the in vitro antimicrobial efficacy of the chemical compound This compound .

Therefore, it is not possible to provide a detailed article on its antibacterial and antifungal activities, including Minimal Inhibitory Concentrations (MIC) and Minimal Bactericidal Concentrations (MBC), as requested in the outline. Research and published findings that would allow for a scientifically accurate report on this particular compound could not be located.

While studies exist for various other derivatives of nicotinic acid, the strict requirement to focus solely on this compound cannot be met with the current body of accessible research.

Pre Clinical Biological Activity Profiling of 2 4 Benzyloxyphenyl Nicotinic Acid and Its Derivatives

In Vitro Antimicrobial Efficacy Investigations

Antifungal Activity Assessments

Determination of Minimal Fungicidal Concentrations (MFC)

The antifungal efficacy of nicotinic acid derivatives has been evaluated through the determination of Minimal Fungicidal Concentrations (MFC). The MFC is a critical measure, defined as the lowest concentration of an antimicrobial agent that results in a 99% to 99.5% reduction in the initial fungal inoculum. nih.gov In studies involving oxime ester derivatives, MFC values were reported to be in the range of 31.2 to 125 µg/mL against a panel of thirteen different fungal strains. researchgate.net Research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives has also contributed to the understanding of the fungicidal potential within this class of compounds. mdpi.com

| Derivative Class | MFC Range (µg/mL) | Reference |

|---|---|---|

| Oxime Esters | 31.2 - 125 | researchgate.net |

Exploration of Anti-inflammatory Potential

The anti-inflammatory properties of nicotinic acid derivatives have been a significant area of investigation, with studies pointing towards their potential to modulate key inflammatory pathways.

In vitro screening of novel nicotinic acid derivatives has demonstrated significant anti-inflammatory activity. nih.gov Assays such as the 3-(4,5-dimethylthiazol-2-yl)2,5-diphenyltetrazolium bromide (MTT) assay and the Griess assay are commonly employed to evaluate the effects of these compounds on cell viability and nitrite (B80452) production in macrophage cell lines, such as RAW 264.7 cells. nih.gov Research has shown that certain derivatives can exhibit potent anti-inflammatory effects without compromising the viability of the macrophages. nih.gov Two series of novel nicotinate (B505614) derivatives, for instance, were synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, revealing potent activity. nih.gov

The mechanism behind the anti-inflammatory effects of these derivatives often involves the modulation of crucial pro-inflammatory mediators and enzymes. Cyclooxygenase-2 (COX-2) is a key enzyme upregulated during inflammation, and its inhibition is a major target for anti-inflammatory drugs. nih.gov

Studies on nicotinic acid derivatives have shown their capability to inhibit these inflammatory markers. The most active derivatives from certain series demonstrated inhibitory potency on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and COX-2 levels in stimulated macrophage cells, with effects comparable to the standard drug ibuprofen. nih.gov Other potent and selective COX-2 inhibiting derivatives were found to influence levels of TNF-α and IL-1β. nih.gov The inhibition of these mediators is a cornerstone of anti-inflammatory action, as they are central to the inflammatory cascade. For example, buddlejasaponin IV exerts its anti-inflammatory effects by inhibiting iNOS, COX-2, TNF-α, IL-1β, and IL-6 expression through the inactivation of the NF-κB pathway. nih.gov Similarly, derivatives of the related 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) scaffold have been noted for their anti-neuroinflammatory activity. nih.gov

Evaluation of Analgesic Properties

The analgesic potential of nicotinic acid derivatives has been documented, often linked to their anti-inflammatory mechanisms. The compound clonixin (B1669224) (2-(2' methyl-3' chloro anilino) nicotinic acid) is a known analgesic and anti-inflammatory agent. nih.gov The inhibition of inflammatory mediators like COX-2 and iNOS can lead to analgesic effects, as demonstrated by compounds that show marked pain relief in models such as the acetic acid-induced writhing test. nih.gov The mechanisms for analgesia can be diverse, including the potentiation of cholinergic systems which can play a role in both symptomatic pain relief and the treatment of neuropathic pain. nih.gov

Antiviral Activity Research (e.g., HIV-1 Reverse Transcriptase Inhibition)

Research into structurally related compounds has revealed promising antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). The reverse transcriptase (RT) enzyme is a well-established target for inhibiting HIV-1 replication. koreascience.kr

Derivatives such as 4-benzylpyridinones, which are structurally analogous, have been synthesized and evaluated for their anti-HIV-1 activities. nih.gov Biological studies showed that these new compounds possess potent and specific HIV-1 reverse transcriptase inhibitory properties. nih.gov The most active compounds in this series inhibited HIV-1 replication in CEM-SS cells with 50% inhibitory concentration (IC50) values ranging from 0.2 to 6 nM. nih.gov Biochemical studies confirmed that a representative compound from this class strongly inhibited the activity of a recombinant HIV-1 RT. nih.gov Furthermore, some derivatives were capable of inhibiting a nevirapine-resistant virus strain, highlighting their potential to overcome drug resistance. nih.gov

| Derivative Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Benzylpyridinones | HIV-1 Replication (CEM-SS cells) | 0.2 - 6 nM | nih.gov |

Antiproliferative and Anticancer Activity Studies

The potential of nicotinic acid derivatives as antiproliferative and anticancer agents has been explored. A derivative of curcumin (B1669340), curcumin nicotinate, was evaluated for its antiproliferative activity. semanticscholar.org This compound effectively inhibited the proliferation and clonogenic growth of various cancer cell lines, including colon (HCT116), breast (MCF-7), and nasopharyngeal (CNE2, 5-8F, 6-10B) cancer cells. semanticscholar.org The reported 50% inhibitory concentration (IC50) values were 27.7 µM for HCT116 and 73.4 µM for MCF-7 cells, among others. semanticscholar.org The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase. semanticscholar.org The synthesis of various derivatives is a promising strategy for developing new compounds with more favorable properties against cancer cells. nih.govnih.gov

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HCT116 | Colon | 27.7 | semanticscholar.org |

| MCF-7 | Breast | 73.4 | semanticscholar.org |

| CNE2 | Nasopharyngeal | 64.7 | semanticscholar.org |

| 5-8F | Nasopharyngeal | 46.3 | semanticscholar.org |

| 6-10B | Nasopharyngeal | 31.2 | semanticscholar.org |

Assessment of Antioxidant Capacity

The evaluation of the antioxidant capacity of novel chemical entities is a critical component of pre-clinical profiling, offering insights into their potential to mitigate oxidative stress-related pathologies. While direct experimental data on the antioxidant activity of 2-(4-Benzyloxyphenyl)nicotinic acid is not extensively available in the public domain, the analysis of structurally related compounds and established structure-activity relationships can provide a predictive assessment of its potential antioxidant properties.

Detailed Research Findings from Structurally Related Compounds

Research into derivatives containing the 4-benzyloxy moiety has demonstrated significant antioxidant potential. A study focusing on a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives revealed excellent antioxidant activities as measured by the Oxygen Radical Absorbance Capacity (ORAC-FL) assay. nih.gov In this assay, which measures the capacity of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals, all tested derivatives exhibited potent antioxidant effects. nih.gov The results, expressed as Trolox equivalents, indicate a high capacity to neutralize free radicals. nih.gov

Interactive Data Table: Antioxidant Activity of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole Derivatives

| Compound ID | Molecular Structure | ORAC-FL Value (Trolox Equivalents) |

| 3a | 2-(4-(benzyloxy)-5-hydroxyphenyl)benzo[d]thiazole | 2.21 |

| 3b | 2-(4-(benzyloxy)-5-hydroxyphenyl)-6-fluorobenzo[d]thiazole | 2.13 |

| 3c | 2-(4-(benzyloxy)-5-hydroxyphenyl)-6-chlorobenzo[d]thiazole | 2.24 |

| 3d | 2-(4-(benzyloxy)-5-hydroxyphenyl)-6-bromobenzo[d]thiazole | 2.26 |

| 3e | 2-(4-(benzyloxy)-5-hydroxyphenyl)-6-methylbenzo[d]thiazole | 2.48 |

| 3f | 2-(4-(benzyloxy)-5-hydroxyphenyl)-6-methoxybenzo[d]thiazole | 2.39 |

| 3g | 2-(4-(benzyloxy)-5-hydroxyphenyl)-5,6-dimethylbenzo[d]thiazole | 2.36 |

| 3h | 2-(4-(benzyloxy)-5-hydroxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole | 2.27 |

| Standard | Trolox | 1.00 |

Data sourced from a study on multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. nih.gov

The antioxidant activity of flavonoids and other phenolic compounds is often attributed to the presence of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to free radicals, thereby neutralizing them. nih.govnih.gov The position and number of these hydroxyl groups are critical determinants of antioxidant efficacy. nih.govnih.gov In the case of this compound, the presence of the ether linkage at the 4-position of the phenyl ring means it lacks a free hydroxyl group at this position, which might limit its radical scavenging activity compared to analogues with free hydroxyls. However, the benzylic protons could potentially participate in antioxidant reactions under certain conditions.

Common in vitro assays used to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. cropj.com The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. cropj.com The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). cropj.com The antioxidant capacity in these assays is influenced by the structural features of the molecule, such as the presence of electron-donating groups. capes.gov.br

For this compound, its potential antioxidant activity would likely be a composite of the contributions from both the 4-benzyloxyphenyl group and the nicotinic acid core. To fully elucidate its antioxidant profile, it would be necessary to subject the compound to a battery of these standard antioxidant assays.

Structure Activity Relationship Sar Studies and Molecular Modification

Correlation of Structural Features with Observed Biological Activities

Early research into a series of 2-phenylnicotinic acid derivatives identified several crucial structural elements that govern their anti-inflammatory activity. One of the initial compounds in this series to show promising activity was 2-(4-benzyloxyphenyl)nicotinic acid itself.

The fundamental components of this scaffold are:

The Nicotinic Acid Ring: The carboxylic acid group at the 3-position is essential for activity. Esterification or replacement of this group generally leads to a significant loss of potency. The nitrogen atom in the pyridine (B92270) ring is also a key feature.

The Phenyl Ring at the 2-Position: The presence of a phenyl ring directly attached to the nicotinic acid is a common feature of active compounds in this class.

The Linker and Terminal Group: In the case of this compound, the benzyloxy group at the 4-position of the phenyl ring plays a significant role. The ether linkage and the terminal benzyl (B1604629) group are critical for optimizing activity.

Studies have shown that the spatial arrangement of the two aromatic rings (the nicotinic acid and the 2-phenyl substituent) is a determinant of biological activity. A non-coplanar orientation between these rings is generally favored for higher potency.

Impact of Functional Group Modifications and Substituent Variations on Efficacy

Systematic modifications of the this compound structure have provided valuable insights into the SAR of this chemical series.

Modifications of the Nicotinic Acid Moiety: As mentioned, the carboxylic acid group is critical. Its acidic nature is thought to be involved in key binding interactions with its biological target.

Variations of the 2-Phenyl Ring Substituents: The position and nature of the substituent on the 2-phenyl ring have a profound impact on efficacy. For instance, moving the benzyloxy group from the 4-position to the 2- or 3-position of the phenyl ring resulted in a marked decrease in anti-inflammatory activity. This highlights the importance of the para-substitution pattern for optimal interaction with the target.

Alterations of the Benzyloxy Group:

Linker Modification: Replacing the ether oxygen of the benzyloxy group with a sulfur atom (thioether) or other linkers has been explored to understand the role of the oxygen atom in terms of its hydrogen bond accepting capacity and its influence on the conformation of the side chain.

Terminal Benzyl Group Substitution: Introducing substituents on the terminal benzyl ring of the benzyloxy group has been a key strategy to enhance potency. For example, the introduction of a trifluoromethyl group at the 3-position of the terminal benzyl ring led to a significant increase in activity.

The following table summarizes the impact of some of these modifications on anti-inflammatory activity, as demonstrated in early studies.

| Compound Name | Modification from this compound | Relative Anti-inflammatory Activity |

| This compound | Reference Compound | Baseline |

| 2-(3-Benzyloxyphenyl)nicotinic acid | Benzyloxy group at position 3 | Decreased |

| 2-(2-Benzyloxyphenyl)nicotinic acid | Benzyloxy group at position 2 | Decreased |

| 2-(4-(3-(Trifluoromethyl)benzyloxy)phenyl)nicotinic acid | CF3 group at position 3 of the terminal benzyl ring | Increased |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

To further refine the understanding of the SAR and to guide the design of new, more potent analogs, QSAR studies have been employed. These computational methods aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

While specific 2D-QSAR studies on this compound are not extensively detailed in publicly available literature, the principles of 2D-QSAR would involve correlating various physicochemical descriptors of the molecules with their observed biological activities. These descriptors can include electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobicity measures (e.g., logP). For a series of analogs, a 2D-QSAR equation would be developed to predict the activity of novel compounds based on these calculated properties.

3D-QSAR methods provide a more detailed picture by considering the three-dimensional properties of the molecules.

Comparative Molecular Field Analysis (CoMFA): CoMFA models are generated by placing each molecule in a 3D grid and calculating the steric and electrostatic interaction energies with a probe atom at each grid point. For the 2-phenylnicotinic acid series, a CoMFA model would likely highlight the importance of the steric bulk and electrostatic potential around the benzyloxy side chain. The model would generate contour maps indicating regions where bulky groups or electropositive/electronegative groups would be favorable or unfavorable for activity. For instance, a sterically favorable region might be identified near the terminal benzyl group, explaining why certain substitution patterns enhance potency.

These 3D-QSAR models are powerful tools for visualizing the key features required for potent biological activity and for guiding the rational design of new compounds.

Rational Design Principles for Modulating Potency and Selectivity

The culmination of SAR and QSAR studies provides a set of rational design principles for creating improved analogs of this compound.

Scaffold Hopping and Bioisosteric Replacement: While the nicotinic acid core is generally considered essential, medicinal chemists might explore replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new chemical space and potentially improve properties like selectivity or metabolic stability. The carboxylic acid could be replaced with bioisosteres such as a tetrazole group, which can mimic the acidic proton but may offer different pharmacokinetic properties.

Conformational Constraint: The flexibility of the benzyloxy side chain can be a target for modification. Introducing cyclic structures or rigid linkers could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. This strategy is based on the hypothesis that a specific three-dimensional arrangement of the functional groups is required for optimal interaction with the biological target.

Substituent Optimization based on QSAR Models: The contour maps generated from CoMFA and CoMSIA studies can be used to guide the placement of substituents on the aromatic rings. If a model indicates a sterically favorable and electronegative region at a particular position, chemists can synthesize analogs with substituents that match these properties, such as a halogen or a trifluoromethyl group, with a higher probability of success.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-receptor interactions and for predicting the binding affinity.

In the context of 2-(4-Benzyloxyphenyl)nicotinic acid, molecular docking simulations would be employed to predict its binding mode within the active site of a target protein. Nicotinic acid and its derivatives are known to interact with various receptors, including G protein-coupled receptors (GPCRs) like the nicotinic acid receptor HM74A (GPR109A). nih.gov Docking studies could reveal how the key functional groups of the molecule—the carboxylic acid on the pyridine (B92270) ring, the benzyloxy group, and the phenyl ring—contribute to binding.

The process involves:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structure of the target receptor and generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed into the defined binding site of the receptor, and various conformational poses are sampled. nih.govresearchgate.net

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov

For example, docking into a receptor's active site might show the carboxylate group of the nicotinic acid moiety forming a critical hydrogen bond or salt bridge with a conserved, positively charged residue (e.g., Arginine or Lysine), a common interaction for carboxylic acid-containing ligands. nih.gov The benzyloxyphenyl group could fit into a hydrophobic pocket, with the potential for π-π stacking interactions between its aromatic rings and residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

A hypothetical docking study of this compound against a target protein might yield results that can be summarized as follows:

| Interaction Type | Ligand Group Involved | Receptor Residue Involved | Estimated Distance (Å) |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arg112 | 1.8 |

| Hydrogen Bond | Carboxylic Acid (C=O) | Ser155 | 2.1 |

| π-π Stacking | Phenyl Ring | Phe278 | 3.5 |

| Hydrophobic | Benzyl (B1604629) Group | Val110, Leu282 | N/A |

This table is a hypothetical representation of potential molecular docking results for illustrative purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic properties. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and related parameters that govern molecular structure and reactivity.

For this compound, DFT calculations using a basis set like B3LYP/6-31G(d,p) can be performed to:

Optimize Molecular Geometry: Determine the most stable 3D structure by finding the minimum energy conformation. epstem.net

Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. epstem.net

Generate an Electrostatic Potential (ESP) Map: Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ESP map would likely show a high negative potential around the carboxylic acid's oxygen atoms, indicating their role as hydrogen bond acceptors.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data for structural validation. epstem.netaun.edu.eg

These calculations offer insights into the molecule's intrinsic properties, independent of a biological receptor. For instance, the charge distribution on the pyridine nitrogen and the phenyl rings can influence long-range electrostatic interactions with a receptor before binding occurs.

A summary of hypothetical DFT-calculated parameters for this compound is presented below.

| Parameter | Calculated Value | Significance |

| Energy of HOMO | -6.8 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule |

| Mulliken Atomic Charge on Carboxyl Oxygen | -0.65 e | Highlights nucleophilic character |

This table contains hypothetical data from a DFT calculation for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations for Ligand Flexibility and Binding Site Dynamics

While docking provides a static picture of binding, molecules are inherently flexible. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore this flexibility and observe the dynamic behavior of a ligand-receptor complex over time.

Molecular Dynamics (MD) simulations place the ligand-receptor complex (often derived from a docking pose) in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The system's evolution is then simulated for a period, typically nanoseconds to microseconds, by solving Newton's equations of motion for every atom. nih.govaps.org

For the this compound-receptor complex, an MD simulation could:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can determine if the ligand remains stably bound in its initial pose or if it shifts to a different binding mode. researchgate.net

Analyze Dynamic Interactions: MD trajectories reveal the persistence of key interactions (like hydrogen bonds) over time, providing a more accurate picture of binding affinity than static docking scores alone. nih.gov

Characterize Binding Site Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can show which parts of the binding site are flexible and which are rigid upon ligand binding. researchgate.net

These simulations provide a time-averaged view of the binding event, capturing the dynamic interplay between ligand flexibility and receptor adaptation, which is essential for a comprehensive understanding of molecular recognition. nih.govmdpi.com

Virtual Screening Methodologies for Hit Identification and Lead Prioritization

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. nih.gov If this compound were a known active compound, its structural features could be used to find other potential hits. Conversely, it could itself be identified from a library through a screening campaign.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target receptor. Large chemical databases are docked into the receptor's binding site, and compounds are ranked based on their docking scores and predicted binding interactions. researchgate.net A compound like this compound could be identified as a "hit" in such a screen if it fits well within the target's active site.

Ligand-Based Virtual Screening (LBVS): When the receptor structure is unknown, this method relies on the properties of known active ligands. A model, or "pharmacophore," is created based on the essential steric and electronic features required for activity (e.g., a hydrogen bond acceptor, a hydrophobic aromatic ring, a hydrogen bond donor). nih.gov The library is then searched for molecules that match this pharmacophore. The structure of this compound, with its specific arrangement of a carboxyl group, two aromatic rings, and an ether linkage, is well-suited for creating a pharmacophore model to find structurally diverse but functionally similar compounds.

After an initial screening, hits are prioritized for experimental testing based on multiple criteria, including predicted affinity, drug-like properties (e.g., molecular weight, lipophilicity), and chemical novelty. researchgate.net This computational funneling approach significantly reduces the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. nih.gov

Pharmacological Target Identification and Mechanistic Studies

Identification of Specific Molecular Targets

The pharmacological activity of 2-(4-Benzyloxyphenyl)nicotinic acid and related nicotinic acid derivatives stems from their interaction with a variety of molecular targets, including enzymes, receptors, and ion channels.

Exploration of G protein-coupled Receptors (e.g., HCAR3)

Nicotinic acid and its derivatives are known to interact with hydroxycarboxylic acid receptors (HCARs), a family of G protein-coupled receptors (GPCRs). Specifically, HCAR3 (also known as GPR109B) is a low-affinity receptor for nicotinic acid. wikipedia.orgwikigenes.org HCAR3 is encoded by the HCAR3 gene and is involved in regulating various physiological processes. wikipedia.orggenecards.org This receptor is a member of the rhodopsin-like receptor family and is associated with GPCR downstream signaling pathways. genecards.org The activation of HCARs, including HCAR3, by agonists like nicotinic acid can influence cellular functions. nih.govwikipedia.org While HCAR2 (GPR109A) is a high-affinity receptor for niacin, HCAR3 exhibits a lower affinity. wikigenes.orgwikipedia.org The interaction of nicotinic acid derivatives with these receptors can lead to the modulation of downstream signaling cascades. nih.gov

Table 1: G-protein Coupled Receptor Target

| Receptor | Gene | Aliases | Function |

|---|

Investigation of Viral Enzyme Targets (e.g., HIV-1 RT, RNase H)

The HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus-1 (HIV-1) and possesses two key enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. nih.govsemanticscholar.org The RNase H domain is responsible for cleaving the RNA strand in RNA:DNA hybrids during reverse transcription. semanticscholar.orgnih.gov This RNase H activity is essential for viral replication, making it a promising target for antiviral drug development. nih.govmdpi.com

Several studies have focused on identifying inhibitors of the HIV-1 RT-associated RNase H. While not specifically mentioning this compound, research on structurally related nicotinic acid derivatives and other compounds has provided insights into targeting this enzyme. For instance, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been investigated as dual inhibitors of HIV-1 RT, targeting both its RNase H and DNA polymerase functions. mdpi.com Similarly, diketo acids have been identified as inhibitors that can selectively target the RNase H active site. semanticscholar.orgnih.gov Molecular docking studies of other inhibitors have shown interactions with conserved amino acid residues within the RNase H domain, which is characterized by a DEDD motif that coordinates metal ions essential for its catalytic activity. nih.govmdpi.com

Characterization of Other Enzyme and Receptor Targets

Beyond GPCRs and viral enzymes, the broader class of nicotinic acid derivatives has been explored for its activity against other targets.

P2X3 Receptors: These are ligand-gated ion channels activated by ATP and are predominantly expressed in small-diameter sensory neurons. nih.gov They play a role in nociception. Following nerve injury, the expression of P2X3 receptors can be downregulated. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 can block endothelial cell proliferation and migration, thereby exerting anti-angiogenic effects. nih.gov Numerous small molecule inhibitors targeting VEGFR-2 have been developed and investigated for their anticancer potential. selleckchem.comaltmeyers.org

DnaN: While not directly linked to this compound in the provided context, DnaN is a bacterial sliding clamp protein essential for DNA replication and could be a target for novel antibacterial agents.

Elucidation of Molecular Binding Modes and Key Interacting Residues

The binding mode of nicotinic acid derivatives depends on the specific target. For nicotinic acid itself, its interaction with receptors involves the carboxyl group and the nitrogen atom of the pyridine (B92270) ring. researchgate.net In the context of HIV-1 RNase H, inhibitors often chelate the two divalent metal ions (typically Mg2+) in the active site, which are coordinated by the conserved DEDD amino acid residues. nih.govmdpi.com Docking studies with various RNase H inhibitors have predicted binding within the RNase H domain, highlighting interactions with key residues. nih.govmdpi.com For nicotinic ligands binding to acetylcholine-binding protein, a surrogate for nicotinic acetylcholine (B1216132) receptors, the binding occurs within a pocket of aromatic side chains. researchgate.net

Mechanistic Investigations of Biological Action at the Cellular and Subcellular Levels

At the cellular level, the activation of HCARs by nicotinic acid derivatives can initiate G protein-coupled receptor signaling pathways. genecards.orgnih.gov For example, nicotinic acid reduces lipolysis in adipocytes by activating HCAR2. caymanchem.com In the context of cancer, nicotinic acid has been shown to reduce the invasion of certain cancer cells. caymanchem.com

Regarding VEGFR-2, its blockade by inhibitors leads to the attenuation of endothelial cell proliferation and migration, disrupting the formation of capillary-like structures, which are fundamental processes in angiogenesis. nih.gov

The inhibition of HIV-1 RNase H at the molecular level prevents the degradation of the RNA template during reverse transcription, thereby halting the viral replication cycle. nih.govsemanticscholar.org

Advanced Drug Design Methodologies for 2 4 Benzyloxyphenyl Nicotinic Acid Derivatives

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) in the discovery of new drugs. nih.gov The FBDD approach begins by screening libraries of small, low-complexity molecules, or "fragments" (typically with a molecular weight of less than 300 Da), for weak binding to a biological target. frontiersin.org Once these fragment hits are identified and their binding validated through biophysical methods like NMR spectroscopy or X-ray crystallography, they serve as starting points for building more potent, lead-like molecules. nih.gov

This strategy offers the advantage of more efficiently exploring chemical space, as the number of potential drug-like molecules is vast, but the number of viable fragments is more manageable. nih.gov The low complexity of fragments generally ensures that their binding is efficient and forms a high-quality interaction with the target, providing a solid foundation for elaboration. nih.gov

For a molecule like 2-(4-Benzyloxyphenyl)nicotinic acid, an FBDD campaign could be conceptualized using a "deconstruction-reconstruction" approach. nih.gov The parent molecule can be broken down into its constituent fragments, which could themselves be part of a screening library.

Deconstruction of this compound:

Fragment A: Nicotinic Acid: The core heterocyclic scaffold.

Fragment B: Phenyl ring: A common hydrophobic structural motif.

Fragment C: Benzyl (B1604629) ether moiety: A linker providing conformational flexibility and specific interactions.

In a hypothetical FBDD screening, fragments similar to these would be tested for binding to a specific therapeutic target. Upon identifying a hit, such as a nicotinic acid derivative binding to a pocket, medicinal chemists would employ several strategies to increase its affinity and develop it into a lead compound. frontiersin.org

Fragment Elaboration Strategies:

Fragment Growing: A confirmed fragment hit is extended by adding functional groups that can interact with adjacent pockets of the binding site, thereby increasing potency.

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Two overlapping fragments that bind in the same region are combined into a single, novel scaffold that incorporates the key interacting features of both. nih.gov

| Fragment | Structure | Potential Role in Binding | Strategy for Elaboration |

|---|---|---|---|

| Nicotinic Acid |  | Core scaffold, potential for hydrogen bonding via carboxylic acid and ring nitrogen. | Growing: Add substituents at positions 2, 4, 5, or 6 to explore nearby pockets. |

| Phenol |  | Hydrophobic interactions (phenyl ring) and hydrogen bonding (hydroxyl group). | Linking: Connect to another fragment binding in an adjacent site. |

| Benzyl alcohol |  | Provides a flexible linker and potential hydrophobic interactions. | Merging: Combine with another fragment to occupy a larger binding pocket. |

Lead Optimization Principles and Strategies

Once a "hit" compound is identified, either through FBDD or HTS, it undergoes a process of lead optimization to improve its drug-like properties. The goal is to refine the molecule's structure to enhance its biological activity, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov Using this compound as a hypothetical lead compound, optimization would involve systematic structural modifications to establish a Structure-Activity Relationship (SAR). nih.gov

The typical sequence of lead optimization involves iterative cycles of chemical synthesis and biological testing to refine the compound's properties. researchgate.net

Key Optimization Strategies for this compound Derivatives:

Modification of the Nicotinic Acid Ring: Substituents can be introduced onto the pyridine (B92270) ring to modulate potency and physical properties. For example, adding small alkyl or halogen groups could influence electronic properties and interactions with the target. mdpi.com

Exploration of the Phenyl Ring Substitution: The 4-benzyloxy substituent on the phenyl ring is a key feature. The SAR can be explored by:

Altering the substitution pattern: Moving the benzyloxy group to the 2- or 3-position of the phenyl ring.

Modifying the benzyl group: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) onto the terminal phenyl ring of the benzyl ether to probe for additional binding interactions.

Replacing the phenyl ring: Substituting the phenyl ring with other aromatic or heteroaromatic systems to improve properties.

Modification of the Ether Linker: The oxygen atom of the benzyloxy group is a potential hydrogen bond acceptor. This linker can be altered to:

Change the atom type: Replacing the oxygen with sulfur (to form a thioether, as seen in related structures) or nitrogen could alter bond angles, flexibility, and metabolic stability. nih.gov

Vary the linker length: Shortening or lengthening the linker by removing or adding methylene (B1212753) units could optimize the orientation of the terminal phenyl ring within the target's binding site.

| Modification Site | Example Modification | Rationale / Predicted Outcome | Relevant Finding |

|---|---|---|---|

| Nicotinic Acid Core | Add a chlorine atom at the 6-position | Modulate pKa and electronic character; potentially increase potency or alter selectivity. | Synthesis of 5,6-dichloronicotinamide derivatives has been explored for creating new bioactive compounds. mdpi.com |

| Phenyl Ring | Replace 4-benzyloxy with 4-(4-chlorobenzyloxy) | The chloro- group can enter a specific hydrophobic pocket, potentially increasing binding affinity. | Structure-activity relationship studies often show that specific substitutions on phenyl rings can significantly enhance potency. nih.gov |

| Linker | Replace ether (-O-) with thioether (-S-) | Alters bond angle and metabolic profile; may improve pharmacokinetic properties. | 2-benzylsulfanyl-nicotinic acid derivatives have been synthesized and evaluated for biological activity. nih.gov |

| Carboxylic Acid | Esterify or convert to an amide | Improve cell permeability and metabolic stability by masking the polar carboxylic acid group. | The synthesis of nicotinamide (B372718) derivatives is a common strategy to produce compounds with varied biological activities. mdpi.com |

Application of Rational Drug Design Concepts for Novel Therapeutic Agents

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and specificity. nih.gov This structure-based approach is a cornerstone of modern drug discovery and can be powerfully applied to scaffolds like this compound.

If the structure of the target protein is known (e.g., through X-ray crystallography or cryo-EM), computational tools can be used to guide the design of novel derivatives. nih.gov

Key Rational Design Concepts:

Molecular Docking: Computer simulations are used to predict the preferred binding orientation and affinity of a ligand (e.g., a derivative of this compound) within the active site of its target. This allows chemists to prioritize which compounds to synthesize. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore can be built based on a known ligand like this compound and then used to screen virtual libraries for new molecules that fit the model.

Scaffold Hopping: This strategy involves replacing the core scaffold (e.g., the 2-phenylnicotinic acid core) with a structurally different one that maintains the same 3D orientation of key functional groups. This can lead to the discovery of new chemical series with improved properties, such as better intellectual property (IP) positioning or more favorable ADME profiles. nih.gov For example, the nicotinic acid ring could be replaced with a pyrimidine (B1678525) or another bioisostere.

De Novo Design: Using the empty active site of a target as a template, computational algorithms can design a novel molecule from scratch, piece by piece, to perfectly complement the binding site's shape and chemical environment.

The application of these concepts allows for a more targeted and less serendipitous approach to drug discovery, increasing the likelihood of developing successful therapeutic agents. nih.gov By understanding the specific interactions between the benzyloxy, phenyl, and nicotinic acid moieties and their target, researchers can rationally design next-generation inhibitors with superior efficacy and safety.

| Design Concept | Description | Exemplary Application |

|---|---|---|

| Structure-Based Design (SBDD) | Utilizes the 3D structure of the target to guide drug design. | Docking a library of this compound analogs into the target's active site to predict binding affinity and prioritize synthesis. |

| Pharmacophore Modeling | Identifies the essential 3D features responsible for biological activity. | Creating a model from the active conformation of this compound and using it to find new, structurally diverse compounds with the same key features. |

| Scaffold Hopping | Replacing a core molecular structure with a functionally equivalent one. | Replacing the nicotinic acid ring with a pyrimidine or other heterocycle while retaining the 2-phenyl and benzyloxy side chains to discover novel intellectual property. nih.govnih.gov |

| Multi-target Design | Intentionally designing a single molecule to interact with multiple biological targets. | Modifying the scaffold to inhibit two related kinases simultaneously, a strategy used in cancer therapy. nih.gov |

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Benzyloxyphenyl)nicotinic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling a benzyloxyphenyl moiety with a nicotinic acid derivative. A plausible route is via Suzuki-Miyaura cross-coupling using 4-benzyloxyphenylboronic acid pinacol ester (CAS 754226-40-9) with a halogenated nicotinic acid precursor under palladium catalysis . Optimizing reaction parameters—e.g., solvent polarity (DMF vs. THF), base (K₂CO₃ vs. NaOAc), and temperature (80–120°C)—can improve yields by minimizing deprotection of the benzyloxy group. Purity validation via GC (>97%) or HPLC is critical for downstream applications .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for benzyloxy groups) and absence of byproducts.

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (expected [M+H]⁺ ~316 g/mol).

- Melting Point : Compare observed mp with literature values (e.g., analogs like 4-(benzyloxy)phenyl isothiocyanate melt at 62–64°C ).

Advanced: What mechanistic insights govern the reactivity of this compound in metal-catalyzed reactions?

Methodological Answer:

The electron-rich benzyloxy group enhances ligand-metal coordination, facilitating reactions like C–H activation or cross-couplings. For example, in Pd-mediated couplings, the arylboronic ester moiety (from precursors like CAS 754226-40-9) acts as a directing group, stabilizing transition states . Kinetic studies (e.g., variable-temperature NMR) can track intermediates, while DFT calculations predict regioselectivity. Contradictions in catalytic efficiency (e.g., Pd vs. Ni) may arise from steric hindrance or electronic effects of the benzyloxy substituent .

Advanced: How do solvent effects and pH influence the stability of this compound in aqueous systems?

Methodological Answer:

The compound’s stability depends on protonation states. Under acidic conditions (pH < 4), the nicotinic acid group (pKa ~2.5) remains protonated, reducing solubility but enhancing resistance to hydrolysis. In basic media (pH > 8), deprotonation increases solubility but risks benzyloxy group cleavage. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., free phenolic acids). Buffered solutions (pH 5–7) in aprotic solvents (e.g., DMSO) are optimal for long-term storage .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Discrepancies in NMR/IR spectra (e.g., unexpected carbonyl stretches or splitting patterns) often stem from conformational isomerism or impurities. Solutions include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the benzyloxy group).

- 2D-COSY/HMBC : Assign ambiguous proton-carbon correlations.

- X-ray Crystallography : Resolve structural ambiguities definitively, as demonstrated for analogs like 3-(4-benzyloxyphenyl)-α-cyanoacrylic acid (CAS 162882-36-2) .

Basic: What are the key applications of this compound in material science?

Methodological Answer:

Its rigid aromatic structure makes it a precursor for:

- Coordination Polymers : Chelate transition metals (e.g., La³⁺) via carboxylate and ether groups, as seen in lanthanum-alizarin complexes .

- Liquid Crystals : Modify mesophase behavior by varying benzyloxy chain length.

Advanced: How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

The compound may inhibit enzymes (e.g., cyclooxygenase) via π-π stacking with aromatic residues. Validate via:

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.

- Fluorescence Quenching : Monitor interactions with tryptophan residues.

- In Silico Docking : Compare with nicotinic acid derivatives (e.g., NAD precursors ).

Advanced: What analytical challenges arise in quantifying trace this compound in environmental samples?

Methodological Answer:

Matrix interference (e.g., humic acids) complicates detection. Mitigation strategies:

- SPE Extraction : Use C18 cartridges for pre-concentration.

- HPLC-MS/MS : Employ MRM transitions (e.g., m/z 316 → 198 for fragmentation) with isotopic internal standards.

- Method Validation : Assess LOD/LOQ (<1 ppb) and recovery rates (80–120%) per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.